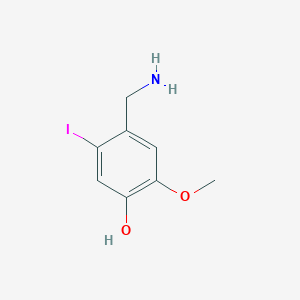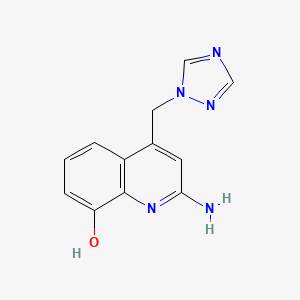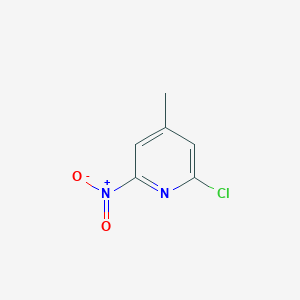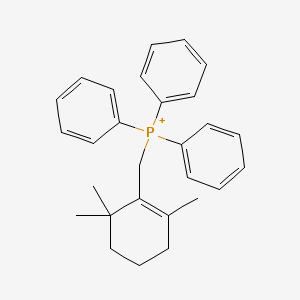
Triphenyl((2,6,6-trimethylcyclohex-1-en-1-yl)methyl)phosphonium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Triphenyl((2,6,6-trimethylcyclohex-1-en-1-yl)methyl)phosphonium is a chemical compound with the molecular formula C33H38BrP. It is known for its role in the synthesis of all-trans-retinoic acid, a precursor of vitamin A . This compound is characterized by its unique structure, which includes a triphenylphosphonium group attached to a 2,6,6-trimethylcyclohex-1-en-1-yl)methyl moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Triphenyl((2,6,6-trimethylcyclohex-1-en-1-yl)methyl)phosphonium typically involves the reaction of triphenylphosphine with a suitable alkyl halide. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions . The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Triphenyl((2,6,6-trimethylcyclohex-1-en-1-yl)methyl)phosphonium undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, where the triphenylphosphonium group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as halides, amines, and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while reduction can produce phosphines.
Applications De Recherche Scientifique
Triphenyl((2,6,6-trimethylcyclohex-1-en-1-yl)methyl)phosphonium has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of all-trans-retinoic acid.
Biology: The compound’s derivatives are studied for their potential biological activities, including anti-cancer properties.
Medicine: It is investigated for its role in drug development, especially in the synthesis of vitamin A derivatives.
Industry: The compound is used in the production of various fine chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of Triphenyl((2,6,6-trimethylcyclohex-1-en-1-yl)methyl)phosphonium involves its interaction with molecular targets such as enzymes and receptors. The triphenylphosphonium group can facilitate the compound’s entry into cells, where it can exert its effects by modulating specific biochemical pathways . The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (E,E)-[3-methyl-5-(2,6,6-trimethyl-1-cyclohexen-1-yl)penta-2,4-dienyl]triphenylphosphonium chloride
- (2E,4E)-3-Methyl-5-(2,6,6-trimethyl-2-cyclohexen-1-yl)-2,4-pentadien-1-yl]triphenylphosphonium bromide
Uniqueness
Triphenyl((2,6,6-trimethylcyclohex-1-en-1-yl)methyl)phosphonium is unique due to its specific structure, which imparts distinct chemical and biological properties. Its ability to participate in various chemical reactions and its role in the synthesis of important biological molecules like all-trans-retinoic acid highlight its significance in scientific research and industrial applications .
Propriétés
Formule moléculaire |
C28H32P+ |
|---|---|
Poids moléculaire |
399.5 g/mol |
Nom IUPAC |
triphenyl-[(2,6,6-trimethylcyclohexen-1-yl)methyl]phosphanium |
InChI |
InChI=1S/C28H32P/c1-23-14-13-21-28(2,3)27(23)22-29(24-15-7-4-8-16-24,25-17-9-5-10-18-25)26-19-11-6-12-20-26/h4-12,15-20H,13-14,21-22H2,1-3H3/q+1 |
Clé InChI |
DFDYUHJJSYOWFI-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(CCC1)(C)C)C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



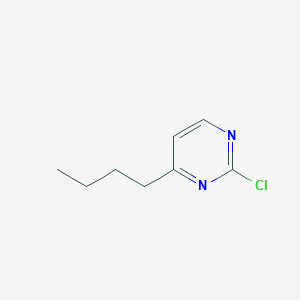
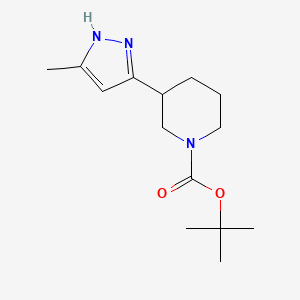
![5-[2-(furan-2-yl)ethenyl]-2,3-dihydro-1H-1,2,4-triazole-3-thione](/img/structure/B12970967.png)


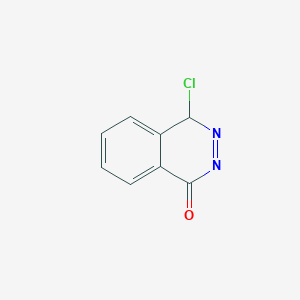
![6,6'-Dibromo-2,2',3,3'-tetrahydro-1,1'-spirobi[indene]](/img/structure/B12970981.png)
![1,5,6-Trimethyl-1,4-dihydro-2H-imidazo[4,5-B]pyrazin-2-one](/img/structure/B12970983.png)
![4,6-Dimethyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B12970987.png)
